N-({[2,2'-bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Description
N-({[2,2'-Bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound characterized by a bifuran core linked to a propanamide chain bearing a 4-(trifluoromethyl)phenyl substituent. The bifuran moiety (two fused furan rings) contributes to its aromatic and electronic properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO3/c20-19(21,22)14-6-3-13(4-7-14)5-10-18(24)23-12-15-8-9-17(26-15)16-2-1-11-25-16/h1-4,6-9,11H,5,10,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCZIKWWPLEOLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the bifuran moiety followed by the introduction of the trifluoromethylphenyl group through a series of coupling reactions. The final step usually involves the formation of the amide bond under mild conditions to avoid decomposition of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({[2,2’-bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can yield furanones, while reduction of the amide group can produce corresponding amines.
Scientific Research Applications
N-({[2,2’-bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: The compound’s pharmacological properties are being explored for the treatment of various diseases.
Industry: It is used in the development of new materials with enhanced properties such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Amide-Functionalized Compounds
The target compound shares key structural motifs with several classes of amide-containing molecules documented in the literature:
Key Observations :
- Aromatic Systems : Unlike the bifuran core in the target compound, analogues such as 5a () and 8b () utilize sulfamoylphenyl or pyridin-2-yl groups, respectively. These systems prioritize hydrogen-bonding interactions, whereas the bifuran may enhance π-π stacking .
- Trifluoromethyl Groups: The 4-(trifluoromethyl)phenyl group in the target compound mirrors substituents in 8b and cyantraniliprole (), which are known to improve resistance to oxidative metabolism .
Physicochemical Properties
Melting Points :
- The target compound’s melting point is unreported, but analogues with trifluoromethylphenyl groups (e.g., 8b ) exhibit high melting points (>200°C), suggesting strong intermolecular interactions due to halogenated aryl systems .
- Shorter alkyl chains (e.g., 5a : butyramide vs. 5d : heptanamide) correlate with higher melting points in , implying that the bifuran-methyl group may reduce crystallinity compared to aliphatic amides .
Spectroscopic Data :
- ¹H-NMR : The trifluoromethyl group in the target compound would likely produce a singlet near δ 7.6–7.8 (aromatic protons) and a downfield shift for the propanamide NH (~δ 10.2), similar to 5a–5d () .
- EI-MS : Molecular ion peaks for trifluoromethyl-containing compounds (e.g., 8b : m/z 530 [M]⁺) align with the target’s estimated m/z of 371.3 .
Biological Activity
N-({[2,2'-bifuran]-5-yl}methyl)-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a bifuran moiety linked to a propanamide group, which includes a trifluoromethyl-substituted phenyl ring. The synthesis typically involves multiple steps, including:
- Synthesis of the Bifuran Moiety : This can be achieved through palladium-catalyzed coupling reactions.
- Introduction of the Trifluoromethyl Group : Nucleophilic substitution reactions using trifluoromethyl halides are common.
- Formation of the Amide Bond : This step generally involves reacting the bifuran derivative with an appropriate amine under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bifuran structure allows for π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions may modulate enzyme activity and receptor function, leading to various pharmacological effects.
Anticancer Activity
Recent studies have evaluated the compound's anticancer properties against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects on HepG2 liver cancer cells, with IC50 values comparable to established chemotherapeutic agents such as doxorubicin and 5-fluorouracil. Table 1 summarizes the cytotoxicity results across different concentrations.
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 4.31 |
| Doxorubicin | 5.49 |
| 5-Fluorouracil | 6.02 |
These findings indicate that this compound exhibits promising anticancer activity and could serve as a lead compound for further drug development.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies indicated selective activity against certain bacterial strains, particularly Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
- Study on HepG2 Cells : A detailed examination was conducted on the effects of this compound on HepG2 cells. The results showed that treatment led to apoptosis characterized by increased levels of caspase-3 activity and DNA fragmentation.
- Antimicrobial Screening : In another study, various derivatives of the compound were tested against Chlamydia species. The results indicated that some derivatives exhibited enhanced selectivity and potency compared to traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
